Integracin B

Overview

Description

Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase . It was discovered from the screening of fungal extracts using an in vitro assay . It inhibits both coupled and strand transfer activity of HIV-1 integrase .

Molecular Structure Analysis

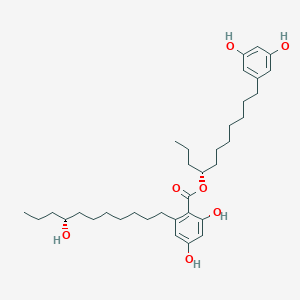

The molecular formula of Integracin B is C35H54O7 . Its molecular weight is 586.80 . The SMILES representation isO=C(OC@HCCCCCCCC1=CC(O)=CC(O)=C1)C2=C(CCCCCCC@HCCC)C=C(O)C=C2O . Physical And Chemical Properties Analysis

Integracin B is an oil . Its molecular weight is 586.80 . The exact mass is 586.39 . The elemental analysis shows that it contains 71.64% Carbon, 9.28% Hydrogen, and 19.09% Oxygen .Scientific Research Applications

HIV-1 Integrase Inhibition : Integracins A and B, including Integracin B, are potent HIV-1 integrase inhibitors. Their discovery from the screening of fungal extracts and their inhibitory activities against HIV-1 integrase are significant for therapeutic interventions against HIV infections (Singh et al., 2002).

Chemistry and Structure-Activity Relationship : The chemistry and structure-activity relationship of integracide B, a compound related to Integracin B, have been explored. These studies indicate that a charged group is essential for HIV-1 integrase activity, which is crucial for developing more effective inhibitors (Singh et al., 2003).

Mechanism of Action

Target of Action

Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase . HIV-1 integrase is an essential enzyme in the life cycle of the human immunodeficiency virus (HIV). It catalyzes the integration of the viral DNA into the host genome, a critical step in the replication of the virus .

Mode of Action

Integracin B interacts with HIV-1 integrase and inhibits its activity. Specifically, it inhibits both the coupled and strand transfer activity of HIV-1 integrase . This prevents the integration of the viral DNA into the host genome, thereby blocking the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Integracin B is the HIV-1 replication pathway . By inhibiting the activity of HIV-1 integrase, Integracin B disrupts the integration of viral DNA into the host genome. This prevents the production of new virus particles, thereby inhibiting the spread of the virus within the host .

Result of Action

The primary molecular effect of Integracin B is the inhibition of HIV-1 integrase activity, which prevents the integration of viral DNA into the host genome . On a cellular level, this results in the inhibition of HIV-1 replication, thereby preventing the spread of the virus within the host .

Safety and Hazards

properties

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYNBVDLOWJFN-AKGWNBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122052 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Integracin B | |

CAS RN |

224186-05-4 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the biological activities of Integracin B?

A1: Integracin B, a dimeric alkylresorcinol, has shown antifungal activity against Candida albicans, Cryptococcus neoformans, and C. gattii []. While the exact mechanism of action remains unclear, its structural similarity to other alkylresorcinols suggests potential disruption of fungal cell membranes. Additionally, Integracin B's presence in Protium tenuifolium alongside Integracin A, a compound with known cytotoxicity against cancer cell lines, warrants further investigation into its potential antitumor properties [, ].

Q2: From which natural sources can Integracin B be isolated?

A2: Integracin B has been isolated from the methanolic extract of Protium tenuifolium (Engl.) Engl. branches []. This plant species, belonging to the Burseraceae family, is found in the Amazon region and is known for its diverse chemical constituents.

Q3: What is the chemical structure of Integracin B?

A3: While the provided abstracts do not describe the full spectroscopic data for Integracin B, they identify it as a "dimeric alkylresorcinol" []. This suggests a structure composed of two resorcinol units linked together, likely with alkyl chains attached. To obtain the detailed structural characterization, including the molecular formula, weight, and spectroscopic data, it is recommended to consult the full research articles referencing Integracin B.

Q4: Are there any known analogues of Integracin B, and do they exhibit similar biological activities?

A4: Integracin A, also found in Protium tenuifolium, is a structural analogue of Integracin B []. While both are dimeric alkylresorcinols, Integracin A possesses a hydroxyl group at the 15' position, absent in Integracin B []. This structural difference might explain their distinct activity profiles. Integracin A exhibits potent cytotoxicity against cancer cell lines, whereas Integracin B shows antifungal activity [, ]. This highlights the importance of specific structural features for biological activity and warrants further investigation into structure-activity relationships within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)

![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)